molecular formula C12H24N2 B12106971 4-Azepan-1-yl-cyclohexylamine

4-Azepan-1-yl-cyclohexylamine

Katalognummer: B12106971
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: DFNBBVSDYNTQTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azepan-1-yl-cyclohexylamine is a chemical compound that features a cyclohexylamine structure with an azepane ring attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azepan-1-yl-cyclohexylamine typically involves the reaction of cyclohexylamine with azepane under specific conditions. One common method includes the use of a condensation reaction where cyclohexylamine is reacted with azepane in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Azepan-1-yl-cyclohexylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone oxime, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Azepan-1-yl-cyclohexylamine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4-Azepan-1-yl-cyclohexylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application, but generally, the compound’s structure allows it to interact with and modulate the activity of these targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Azepan-1-yl-cyclohexylamine is unique due to its specific combination of the cyclohexylamine and azepane structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

4-(azepan-1-yl)cyclohexan-1-amine

InChI

InChI=1S/C12H24N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10,13H2

InChI-Schlüssel

DFNBBVSDYNTQTB-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C2CCC(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.